6-(2-Morpholinoethyl)nicotinic acid
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Overview
Description
“PMID27109571-Compound-1” is a small molecular drug developed by F. Hoffmann-La Roche AG. It is known for its inhibitory effects on fatty acid-binding proteins, particularly fatty acid-binding protein 4 and fatty acid-binding protein 5 . This compound has shown potential in various therapeutic applications, particularly in the treatment of metabolic disorders and obesity .
Preparation Methods
The preparation of “PMID27109571-Compound-1” involves several synthetic routes and reaction conditions. One of the methods includes the synthesis of pharmaceutically acceptable salts of N-(3-chloro-5-(trifluoromethyl)phenyl)-3-((6-(4-hydroxypiperidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)ethynyl)-2-methylbenzamide . The process involves multiple steps, including the formation of intermediate compounds, followed by purification and crystallization to obtain the final product. Industrial production methods focus on optimizing yield and purity through controlled reaction conditions and advanced purification techniques .
Chemical Reactions Analysis
“PMID27109571-Compound-1” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different pharmacological properties.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others to modify its activity. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
“PMID27109571-Compound-1” has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the interactions of fatty acid-binding proteins and their inhibitors.
Biology: The compound is utilized in research to understand the role of fatty acid-binding proteins in cellular metabolism and signaling pathways.
Medicine: It has potential therapeutic applications in treating metabolic disorders, obesity, and related conditions.
Industry: The compound is used in the development of new drugs targeting fatty acid-binding proteins, contributing to the pharmaceutical industry’s efforts to create effective treatments for metabolic diseases
Mechanism of Action
The mechanism of action of “PMID27109571-Compound-1” involves its binding to fatty acid-binding proteins, particularly fatty acid-binding protein 4 and fatty acid-binding protein 5 . By inhibiting these proteins, the compound disrupts the normal function of fatty acid transport and metabolism, leading to reduced lipid accumulation and improved metabolic profiles. The molecular targets and pathways involved include the peroxisome proliferator-activated receptor signaling pathway and the hormone-sensitive lipase-mediated triacylglycerol hydrolysis pathway .
Comparison with Similar Compounds
“PMID27109571-Compound-1” is unique in its specific inhibition of fatty acid-binding protein 4 and fatty acid-binding protein 5. Similar compounds include:
PMID27109571-Compound-5: Another inhibitor of fatty acid-binding proteins with a slightly different chemical structure and pharmacological profile.
PMID27109571-Compound-6: A related compound with similar inhibitory effects but different therapeutic applications.
BVT-24834: A compound targeting fatty acid-binding proteins with distinct structural features and clinical uses. The uniqueness of “PMID27109571-Compound-1” lies in its specific binding affinity and inhibitory potency, making it a valuable tool in both research and therapeutic contexts.
Properties
Molecular Formula |
C12H16N2O3 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
6-(2-morpholin-4-ylethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H16N2O3/c15-12(16)10-1-2-11(13-9-10)3-4-14-5-7-17-8-6-14/h1-2,9H,3-8H2,(H,15,16) |
InChI Key |
IAYFDTNYXBOKKE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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